Cas no 1480942-30-0 (2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid)

1480942-30-0 structure
Nome do Produto:2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid
N.o CAS:1480942-30-0
MF:C8H11ClN2O2
MW:202.638140916824
CID:4601701
2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid
- 1H-Pyrazole-5-acetic acid, 4-chloro-3-ethyl-1-methyl-
-
- Inchi: 1S/C8H11ClN2O2/c1-3-5-8(9)6(4-7(12)13)11(2)10-5/h3-4H2,1-2H3,(H,12,13)
- Chave InChI: SPIGVPPRVVQZMA-UHFFFAOYSA-N
- SMILES: N1(C)C(CC(O)=O)=C(Cl)C(CC)=N1
2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-384534-5.0g |
2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid |
1480942-30-0 | 95.0% | 5.0g |
$2152.0 | 2025-03-16 | |
Enamine | EN300-384534-0.5g |
2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid |
1480942-30-0 | 95.0% | 0.5g |
$579.0 | 2025-03-16 | |
Enamine | EN300-384534-0.25g |
2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid |
1480942-30-0 | 95.0% | 0.25g |
$367.0 | 2025-03-16 | |
Aaron | AR01BJ53-2.5g |
2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid |
1480942-30-0 | 95% | 2.5g |
$2025.00 | 2023-12-16 | |
Aaron | AR01BJ53-1g |
2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid |
1480942-30-0 | 95% | 1g |
$1047.00 | 2025-02-09 | |
Aaron | AR01BJ53-5g |
2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid |
1480942-30-0 | 95% | 5g |
$2984.00 | 2023-12-16 | |
1PlusChem | 1P01BIWR-2.5g |
2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid |
1480942-30-0 | 95% | 2.5g |
$1859.00 | 2024-06-20 | |
1PlusChem | 1P01BIWR-5g |
2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid |
1480942-30-0 | 95% | 5g |
$2722.00 | 2023-12-21 | |
A2B Chem LLC | AW16539-250mg |
2-(4-Chloro-3-ethyl-1-methyl-1h-pyrazol-5-yl)acetic acid |
1480942-30-0 | 95% | 250mg |
$422.00 | 2024-04-20 | |
A2B Chem LLC | AW16539-1g |
2-(4-Chloro-3-ethyl-1-methyl-1h-pyrazol-5-yl)acetic acid |
1480942-30-0 | 95% | 1g |
$818.00 | 2024-04-20 |
2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid Literatura Relacionada
-
D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
-
2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
-
4. Book reviews
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
1480942-30-0 (2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid) Produtos relacionados
- 1011460-68-6(4,4,6-trimethyl-2-[1-(trifluoromethyl)vinyl]-1,3,2-dioxaborinane)
- 2171481-70-0(4-2-(ethyl carboxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methoxybutanoic acid)
- 1212983-95-3(2-(3,4-dimethylphenyl)piperidine)
- 1353948-45-4(N-(2-AMino-ethyl)-N-ethyl-N',N'-diMethyl-cyclohexane-1,2-diaMine)
- 337487-27-1(2-{4-Cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetic Acid)
- 1211485-36-7(2-bromo-N-(3-chloro-4-methoxyphenyl)propanamide)
- 2308479-84-5(2-(2R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enoylpyrrolidin-2-ylacetic acid)
- 1705849-10-0(N-[2-(2-fluorophenyl)-2-methoxypropyl]-N'-(2-methylsulfanylphenyl)oxamide)
- 1021048-75-8((butan-2-yl)[(1-ethylpyrrolidin-2-yl)methyl]amine)
- 2229094-94-2(1-(azidomethyl)-2-methyl-4-(trifluoromethyl)benzene)
Fornecedores recomendados
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
CN Fornecedor
Reagente

pengshengyue
Membro Ouro
CN Fornecedor
A granel

Zhejiang Brunova Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Wuhan brilliant Technology Co.,Ltd
Membro Ouro
CN Fornecedor
A granel

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente
